1,3-Bis(4-isobutoxybenzyl)urea 1,3-Bis(4-isobutoxybenzyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958853
InChI: InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26)
SMILES:
Molecular Formula: C23H32N2O3
Molecular Weight: 384.5 g/mol

1,3-Bis(4-isobutoxybenzyl)urea

CAS No.:

Cat. No.: VC17958853

Molecular Formula: C23H32N2O3

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-isobutoxybenzyl)urea -

Specification

Molecular Formula C23H32N2O3
Molecular Weight 384.5 g/mol
IUPAC Name 1,3-bis[[4-(2-methylpropoxy)phenyl]methyl]urea
Standard InChI InChI=1S/C23H32N2O3/c1-17(2)15-27-21-9-5-19(6-10-21)13-24-23(26)25-14-20-7-11-22(12-8-20)28-16-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,26)
Standard InChI Key IYXORPUPKMTKBL-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Bis(4-isobutoxybenzyl)urea (C₂₃H₃₂N₂O₃, molecular weight 384.51 g/mol) consists of a urea core (–NH–CO–NH–) symmetrically substituted with two 4-isobutoxybenzyl groups . Each benzyl moiety is para-substituted with an isobutoxy chain (–O–CH₂–CH(CH₃)₂), imparting steric bulk and lipophilicity to the molecule. The urea functional group enables hydrogen bonding, while the aromatic systems contribute to π-π stacking interactions, influencing its solubility and crystallization behavior.

Physical and Spectral Characteristics

Key physicochemical parameters derived from experimental studies include:

PropertyValueSource
Melting Point154–156°C
Boiling Point579.8±45.0°C (Predicted)
Density1.062±0.06 g/cm³
pKa13.56±0.46 (Predicted)
SolubilitySlight in DMSO, Methanol

The compound’s low aqueous solubility (≤1 mg/mL in water) and moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) reflect its hydrophobic nature . Spectroscopic analyses, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), confirm the structure through characteristic signals for urea NH protons (δ 5.8–6.2 ppm), isobutoxy methyl groups (δ 0.9–1.1 ppm), and aromatic protons (δ 6.8–7.3 ppm) .

Synthesis and Manufacturing

Conventional Synthetic Routes

Industrial synthesis typically employs a two-step approach:

  • Isobutoxybenzylamine Preparation: 4-Isobutoxybenzyl chloride undergoes nucleophilic substitution with ammonia or ammonium hydroxide to yield 4-isobutoxybenzylamine.

  • Urea Coupling: The amine reacts with phosgene equivalents (e.g., triphosgene) or carbonyldiimidazole (CDI) to form the urea linkage. A patented method using cyclic carbonic acid esters (e.g., ethylene carbonate) with alkali metal alkoxides achieves high yields (≥57%) under mild conditions (90–140°C, 1–5 hours) .

Process Optimization

Key advancements include:

  • Solvent Systems: Tetrahydrofuran (THF) or toluene improves reaction homogeneity, while post-reaction acetone/water mixtures facilitate crystallization .

  • Catalysis: Triethylamine or sodium methoxide accelerates urea formation by deprotonating intermediates .

  • Scalability: Batch processes achieve multi-kilogram outputs with purity >98% (HPLC), critical for pharmaceutical applications .

Pharmacological Relevance and Mechanisms

Role in Pimavanserin Development

As a degradation product and synthetic precursor of pimavanserin (a 5-HT₂A inverse agonist for Parkinson’s psychosis), 1,3-bis(4-isobutoxybenzyl)urea provides structural insights into drug-receptor interactions . Forced degradation studies under ICH guidelines reveal its formation via:

  • Acid/Base Hydrolysis: Cleavage of pimavanserin’s piperidine-urea bond yields the bis-urea derivative .

  • Oxidative Pathways: Peroxide exposure generates N-oxide species without urea cleavage .

Stability and Degradation Behavior

Stress Testing Outcomes

Forced degradation studies under ICH Q1A(R2) conditions show:

ConditionResultDegradation Pathway
0.1N HCl, 70°C15–20% degradation in 24 hoursHydrolysis to DP-1
0.1N NaOH, 70°C10–12% degradation in 24 hoursHydrolysis to DP-2
3% H₂O₂, 70°C<5% degradation in 24 hoursN-Oxidation (DP-3)
UV Light (254 nm)No significant degradationPhotostable

DP-2 (1,3-bis(4-isobutoxybenzyl)urea) forms via base-catalyzed cleavage, confirming the urea group’s sensitivity to nucleophilic attack .

Stabilization Strategies

  • Excipient Selection: Co-processing with cyclodextrins or povidone reduces hydrolysis rates by 40–60%.

  • Packaging: Amber glass or aluminum blisters prevent photodegradation during storage .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC-DAD: C18 columns (250 × 4.6 mm, 5 µm) with acetonitrile/0.1% formic acid gradients achieve baseline separation (RT = 12.3 min) .

  • UHPLC-MS/MS: Q-TOF instruments (m/z 385.2 [M+H]⁺) enable detection at 0.05% impurity levels .

Spectroscopic Elucidation

  • 2D NMR: HSQC and HMBC correlations confirm urea connectivity and isobutoxy substitution patterns .

  • XRPD: Distinct diffraction peaks at 2θ = 8.4°, 17.1°, and 22.3° characterize the crystalline form .

Industrial Applications and Regulatory Considerations

Pharmaceutical Intermediate

The compound’s primary use includes:

  • Pimavanserin Production: Serves as a precursor in multi-step syntheses involving piperidine coupling and fluorobenzyl substitution .

  • Quality Control: Monitored as a specified impurity (≤0.15% per ICH Q3A) .

Material Science Applications

Emerging non-pharmaceutical uses exploit its:

  • Thermal Stability: Decomposition onset at 230°C (TGA) suits polymer crosslinking .

  • Hydrogen-Bonding Capacity: Modifies surface properties in epoxy resins and polyurethanes.

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